TCID

Übersicht

Beschreibung

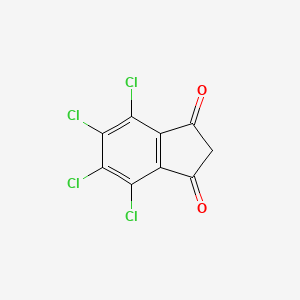

4,5,6,7-Tetrachloro-1H-indene-1,3(2H)-dione, also known as TCDD, is a persistent organic pollutant (POP) and a member of the dioxin family. It is the most toxic of the dioxins and has been linked to numerous health effects. TCDD has been studied extensively in both in vivo and in vitro experiments and has been found to have a variety of biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Neurowissenschaftliche Forschung: UCH-L3-Inhibition

TCID ist ein potenter und selektiver Inhibitor der neuronalen Ubiquitin-C-terminalen Hydrolase L3 (UCH-L3) mit einem IC50 von 0,6 μM . Diese Inhibition ist bedeutsam, da UCH-L3 eine entscheidende Rolle beim Proteinabbau und der synaptischen Funktion spielt. Durch die Inhibition von UCH-L3 kann this compound verwendet werden, um die Rolle der Proteinubiquitinierung bei neurodegenerativen Erkrankungen zu untersuchen und könnte möglicherweise zur Entwicklung neuer therapeutischer Strategien führen.

Ubiquitinierungsuntersuchungen des Glycinttransporters GlyT2

Forschungsergebnisse zeigen, dass this compound die Ubiquitinierung des Glycinttransporters GlyT2 in Neuronen des Hirnstamms und des Rückenmarks reduziert . Diese Anwendung ist besonders relevant im Kontext der Schmerzempfindung und der inhibitorischen Neurotransmission. Wissenschaftler können this compound verwenden, um die Regulation von GlyT2 und seine Auswirkungen bei Erkrankungen wie chronischen Schmerzen und Spastik zu untersuchen.

Eigenschaften

IUPAC Name |

4,5,6,7-tetrachloroindene-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H2Cl4O2/c10-6-4-2(14)1-3(15)5(4)7(11)9(13)8(6)12/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDLAOWFFKWRNHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H2Cl4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80369561 | |

| Record name | 4,5,6,7-Tetrachloro-1H-indene-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

30675-13-9 | |

| Record name | 4,5,6,7-Tetrachloro-1H-indene-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

- Viral replication: Researchers use TCID50 to assess the ability of a virus to replicate in different cell types and under various conditions. [, , , ]

- Vaccine development: this compound50 is crucial for determining the potency of viral vaccines and assessing their effectiveness in inducing an immune response. [, , , , ]

- Antiviral drug efficacy: This method helps evaluate the effectiveness of antiviral drugs in inhibiting viral replication and reducing viral load. [, , ]

Q1: What is TCID50?

A1: this compound50 stands for 50% Tissue Culture Infective Dose. It represents the dilution of a virus required to infect 50% of a specific cell culture. It is a common method to quantify infectious virus titers. [, , ]

Q2: How is TCID50 determined?

A2: Serial dilutions of a virus-containing sample are prepared and added to susceptible cell cultures. After an incubation period, the cultures are examined for cytopathic effects (CPE), which are visible changes in the cells caused by viral infection. The dilution at which 50% of the cultures show CPE is used to calculate the this compound50. [, , ]

Q3: Why is TCID50 important in virology research?

A3: this compound50 is crucial for various aspects of virology research, including studying viral replication, evaluating vaccine efficacy, and assessing the effectiveness of antiviral drugs. [, , , , ]

Q4: Can you provide examples of how TCID50 is used in research?

A4: * In a study on influenza virus infectivity, researchers used this compound50 to determine how different fatty acid compositions in cell cultures affected viral production. []* Researchers investigated the virulence of different isolates of Piscirickettsia salmonis in coho salmon by determining the cumulative mortality rates at various this compound50 doses. []* A study evaluated the immunogenicity of a rabies vaccine by measuring the seroconversion rates in mice, foxes, and dogs after administering different this compound50 doses via various routes. []

Q5: What are the limitations of the TCID50 assay?

A5: The this compound50 assay can be time-consuming and labor-intensive. It also relies on the visual observation of CPE, which can be subjective and prone to variability. Furthermore, the assay requires standardized cell lines and culture conditions to ensure accurate and reproducible results. [, , ]

Q6: Are there alternative methods to quantify infectious virus titers?

A6: Yes, alternative methods include plaque assays, which count the number of virus-induced plaques formed on a cell monolayer, and quantitative PCR (qPCR), which measures the amount of viral nucleic acid present in a sample. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-8-azaspiro[4.5]decane-7,9-dione dihydrochloride](/img/structure/B1662572.png)

![(Z)-N-[(2R)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]octadec-9-enamide](/img/structure/B1662586.png)

![8,9-Dichloro-2,3,4,4A-tetrahydro-1H-pyrazino[1,2-A]quinoxalin-5(6H)-one hydrochloride](/img/structure/B1662587.png)

![2-Amino-6-methyl-4-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1662591.png)

![Methyl 2-[(4-fluorobenzoyl)amino]benzoate](/img/structure/B1662595.png)